trans-3-Ethylproline
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,3S)-3-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-5-3-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
UGOPTYHSSLZCIG-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1CCN[C@@H]1C(=O)O |
Canonical SMILES |
CCC1CCNC1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
trans-3-Hydroxy-L-proline (HMDB0059659)
Structural Features :
Key Properties :
Comparison with trans-3-Ethylproline :
- Hydrophobicity : The ethyl group in trans-3-Ethylproline increases logP (predicted ~0.5–1.5 higher than trans-3-hydroxy-L-proline), reducing water solubility.
- Conformational Flexibility : Ethyl substitution may stabilize specific ring conformations, unlike the hydroxyl group, which participates in intramolecular hydrogen bonding .
cis-3-Methylproline
Structural Features :
- Substitution: Methyl (-CH₃) at the 3-position (cis configuration).
- Key Properties :
- Hydrophobicity : Moderate increase in logP compared to unsubstituted proline.
- Conformational Impact : Cis-methyl groups restrict ring puckering, favoring the Cᵧ-endo conformation.
Comparison with trans-3-Ethylproline :
- Configuration : Trans vs. cis configurations alter spatial positioning, affecting interactions in chiral environments.
4-Hydroxyproline
Structural Features :
- Substitution: Hydroxyl (-OH) at the 4-position.
- Key Properties :
- Role in Collagen : Critical for collagen triple-helix stability.
- Hydrogen Bonding : Participates in inter-strand H-bonding.
Comparison with trans-3-Ethylproline :
- Positional Isomerism : 3- vs. 4-substitution leads to divergent effects on ring puckering and protein interactions.
- Functional Group : Hydroxyl vs. ethyl groups confer opposing solubility and electronic properties.
Data Table: Comparative Properties of Proline Derivatives
Research Findings and Implications
- Synthetic Accessibility : Ethyl-substituted prolines require tailored synthesis routes due to steric challenges in introducing bulky groups .
- Biological Interactions : Ethyl groups may reduce binding affinity in enzyme-active sites compared to hydroxylated analogs but enhance membrane permeability in drug design.
- Spectroscopic Data : While trans-3-hydroxy-L-proline has well-documented NMR and MS/MS spectra , analogous data for trans-3-Ethylproline remain uncharacterized in the provided evidence.
Q & A
Basic Research Question
- Methodological Answer : The synthesis of trans-3-Ethylproline typically involves proline derivatives subjected to alkylation, asymmetric catalysis, or ring-opening reactions. To compare efficiency:
- Use HPLC or LC-MS to quantify yield and purity .
- Apply kinetic studies to evaluate reaction rates under varying conditions (temperature, catalysts).
- Cross-validate stereochemical outcomes via X-ray crystallography or circular dichroism (CD) spectroscopy .
- Report reaction conditions (solvents, catalysts, and purification steps) following NIH preclinical guidelines to ensure reproducibility .
How can researchers resolve contradictions in reported biological activities of trans-3-Ethylproline across in vitro studies?
Advanced Research Question
- Methodological Answer : Contradictions may arise from variability in experimental design or bias. To address this:
- Conduct a systematic review adhering to PRISMA guidelines to identify heterogeneity in study parameters (e.g., cell lines, concentrations) .
- Perform meta-regression to assess whether methodological factors (e.g., lack of blinding or inadequate randomization) inflate effect sizes .
- Replicate key experiments using standardized protocols, ensuring allocation concealment and double-blinding where feasible .
What spectroscopic techniques are most reliable for confirming the stereochemical integrity of trans-3-Ethylproline?
Basic Research Question
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR with chiral shift reagents to distinguish enantiomers .
- X-ray Crystallography : Resolve absolute configuration definitively; deposit data in repositories like the Cambridge Structural Database .
- Circular Dichroism (CD) : Compare experimental spectra with reference data to confirm conformational stability .
What experimental design considerations are critical when studying trans-3-Ethylproline’s effects on protein folding kinetics?
Advanced Research Question
- Methodological Answer :
- Controlled Variables : Standardize buffer conditions (pH, ionic strength) and protein-to-ligand ratios .
- Randomization : Assign protein samples to treatment/control groups randomly to minimize selection bias .
- Replication : Perform triplicate experiments and report statistical power calculations to ensure detectability of folding rate changes .
- Data Integration : Combine stopped-flow fluorescence with molecular dynamics (MD) simulations to correlate empirical and computational data .
How can researchers ensure reproducibility in synthesizing trans-3-Ethylproline derivatives for structure-activity relationship (SAR) studies?
Basic Research Question
- Methodological Answer :
- Detailed Protocols : Document reaction parameters (e.g., stoichiometry, solvent purity) in supplemental materials .
- Analytical Validation : Use orthogonal methods (e.g., NMR for structure, LC-MS for purity) .
- Data Sharing : Deposit synthetic procedures in open-access repositories (e.g., Zenodo) to facilitate cross-lab validation .
What strategies mitigate bias in preclinical studies evaluating trans-3-Ethylproline’s therapeutic potential?
Advanced Research Question
- Methodological Answer :
- Blinding : Ensure researchers assessing outcomes (e.g., tumor size, enzyme activity) are blinded to treatment groups .
- Allocation Concealment : Use third-party randomization tools to assign animal models to cohorts, preventing selection bias .
- Pre-registration : Submit study protocols to platforms like Open Science Framework before experimentation to reduce reporting bias .
How should researchers integrate computational and experimental data when modeling trans-3-Ethylproline’s conformational dynamics?
Advanced Research Question
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run simulations with multiple force fields (e.g., AMBER, CHARMM) and validate against NMR-derived rotational constraints .
- Free Energy Calculations : Use umbrella sampling or metadynamics to predict dominant conformers and compare with crystallographic data .
- Error Analysis : Report root-mean-square deviations (RMSD) between computational and experimental structures to quantify model accuracy .
What ethical and reporting standards apply to studies involving trans-3-Ethylproline in animal models?
Basic Research Question
- Methodological Answer :
- Ethical Approval : Obtain approval from institutional review boards (IRB) and adhere to ARRIVE guidelines for reporting animal studies .
- NIH Compliance : Detail housing conditions, anesthesia protocols, and euthanasia methods in manuscripts .
- Data Transparency : Share raw data (e.g., survival rates, toxicity metrics) in public repositories like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
